N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and a benzothiazole carboxamide at position 2. Its molecular formula is C₂₀H₁₄N₄OS₂ (molecular weight: 390.48 g/mol).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS2/c1-12-17(18(25)23-19-21-14-9-5-6-10-16(14)26-19)27-20-22-15(11-24(12)20)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWGSIDPBOXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Mode of Action
tuberculosis. The compound’s interaction with its targets likely results in changes that inhibit the growth or function of the target organism or cells.
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit activity against various organisms, suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives.
Result of Action
tuberculosis, suggesting that they may inhibit the growth or function of the bacteria.
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety and an imidazo-thiazole framework. This unique combination contributes to its biological activity.
Biological Activity Overview
The biological activities of the compound can be categorized as follows:
1. Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of this compound. It exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The anticancer activity is attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The compound has been shown to bind to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
3. Structure-Activity Relationship (SAR)
Research has indicated that modifications to the benzothiazole and imidazo-thiazole components significantly impact biological activity:
- Substituents on the Phenyl Ring : Electron-donating groups enhance activity, while electron-withdrawing groups diminish it.
- Positioning of Functional Groups : The placement of carboxamide and thiazole rings is critical for maintaining potency.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
Case Study 1: Hepatocellular Carcinoma
A study evaluated the compound's effects on HepG2 cells, revealing an IC50 value of 1.8 µM and demonstrating significant apoptosis induction through mitochondrial pathways .
Case Study 2: Breast Cancer Models
In MCF-7 breast cancer cells, the compound not only inhibited cell proliferation but also altered gene expression related to apoptosis and cell cycle regulation .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide as an antimicrobial agent. Research indicates that derivatives of imidazo-thiazole compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. For instance, compounds similar to this structure have shown IC50 values as low as 2.03 μM against Mtb, demonstrating their efficacy in inhibiting bacterial growth while showing minimal cytotoxicity towards human cell lines .
Cancer Therapeutics
The compound's structural features suggest potential applications in oncology. The imidazo-thiazole framework has been associated with anti-cancer properties, including the induction of apoptosis in cancer cells. In vitro studies have indicated that modifications to the benzothiazole moiety can enhance its selectivity and potency against various cancer cell lines. Ongoing research aims to elucidate the mechanisms through which these compounds exert their anti-tumor effects .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Research has focused on modifying different functional groups to enhance binding affinity to biological targets while minimizing adverse effects. For example, the introduction of various substituents on the phenyl ring has been shown to affect both potency and selectivity against specific enzymes or receptors involved in disease pathways .
Case Studies
Case Study 1: Antitubercular Activity
A series of synthesized imidazo-thiazole derivatives were evaluated for their antitubercular activity. One notable compound demonstrated an IC90 of 7.05 μM against Mtb H37Ra without acute toxicity in human lung fibroblast cells. Molecular docking studies further revealed that these compounds bind effectively to key enzymes involved in Mtb metabolism, suggesting a targeted mechanism of action .
Case Study 2: Anticancer Potential
Another study investigated the anticancer potential of related compounds where modifications led to enhanced activity against breast cancer cell lines. The introduction of electron-withdrawing groups on the benzothiazole ring improved cellular uptake and induced apoptosis more effectively than unmodified counterparts .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s analogs differ primarily in substituents on the carboxamide group or the phenyl ring, influencing solubility, lipophilicity, and bioactivity. Key comparisons include:
Substituent Variations on the Carboxamide Group
- N-(2,3-Dihydro-1,4-Benzodioxin-6-yl) Derivative IUPAC Name: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide Molecular Formula: C₂₁H₁₇N₃O₃S Molecular Weight: 391.45 g/mol Key Features: Incorporation of a benzodioxin ring increases hydrogen bond acceptors (5 vs. The XlogP value (4.8) indicates moderate lipophilicity, comparable to the target compound .
N-[(Furan-2-yl)Methyl] Derivative
- IUPAC Name : N-[(furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Molecular Formula : C₁₉H₁₆N₄O₂S₂
- Molecular Weight : 396.48 g/mol
- Key Features : The furan substituent introduces an ether oxygen, improving solubility but reducing steric bulk. This derivative is part of screening libraries, suggesting preliminary biological evaluation .
N,N-Bis(2-Methoxyethyl) Derivative
Core Structure Variations
Data Tables: Comparative Analysis
*Estimated based on structural similarity.
Q & A
Advanced Research Question
In Vitro Enzyme Assays :
- Screen against kinases (e.g., EGFR, BRAF) or proteases using fluorogenic substrates. Measure IC₅₀ values via dose-response curves .
- Include positive controls (e.g., staurosporine for kinases) and validate with orthogonal assays (e.g., ATP-competitive ELISA) .
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites. Prioritize residues involved in hydrogen bonding (e.g., benzothiazole NH with catalytic aspartate) .
Cellular Pathway Analysis :
- Perform Western blotting to assess downstream signaling (e.g., MAPK/ERK phosphorylation) in cancer cell lines .
How can researchers address discrepancies in bioactivity data across different studies?
Advanced Research Question
Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for liver cancer) and culture conditions to minimize variability .
Orthogonal Validation :
Data Normalization :
- Report bioactivity relative to internal controls (e.g., % inhibition vs. vehicle) and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .
Meta-Analysis :
- Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends or outliers .
What considerations are critical for designing in vivo pharmacokinetic studies?
Advanced Research Question
ADME Profiling :
- Absorption : Assess oral bioavailability in rodent models using LC-MS/MS to measure plasma concentrations .
- Metabolism : Identify Phase I metabolites (e.g., hydroxylation, demethylation) via liver microsome assays .
Dosing Regimen :
- Optimize dose based on in vitro IC₅₀ (e.g., 10–50 mg/kg for murine models) and monitor toxicity via ALT/AST levels .
Tissue Distribution :
How to design experiments to assess environmental impact and degradation pathways?
Advanced Research Question
Environmental Fate Studies :
- Hydrolysis : Incubate compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC and identify products (e.g., hydrolyzed carboxamide) .
- Photolysis : Expose to UV light (λ = 254 nm) and analyze photoproducts using QTOF-MS .
Ecotoxicity Testing :
Q. Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
